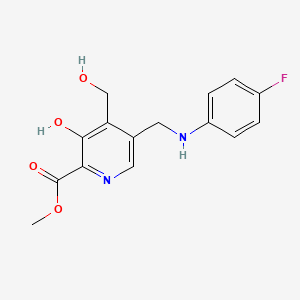
Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate is a complex organic compound with a unique structure that includes a picolinate core, a fluorophenyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate typically involves multi-step organic reactions. One common approach is to start with the picolinic acid derivative, which undergoes a series of reactions including amination, hydroxylation, and esterification. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters is common to ensure consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(((4-chlorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate
- Methyl 5-(((4-bromophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate
Uniqueness
Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability compared to its chloro- and bromo- analogs. This uniqueness can lead to different biological activities and applications.
Properties
Molecular Formula |
C15H15FN2O4 |
|---|---|
Molecular Weight |
306.29 g/mol |
IUPAC Name |
methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H15FN2O4/c1-22-15(21)13-14(20)12(8-19)9(7-18-13)6-17-11-4-2-10(16)3-5-11/h2-5,7,17,19-20H,6,8H2,1H3 |
InChI Key |
NUKZPZYSWJYOAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















